{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid
Description
Properties
CAS No. |
918793-35-8 |
|---|---|
Molecular Formula |
C17H13ClN2O2S2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)sulfanylanilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O2S2/c18-11-1-5-14(6-2-11)24-15-7-3-12(4-8-15)19-17-20-13(10-23-17)9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22) |
InChI Key |
DKBGRUHIZQMPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 1-(2-(4-Chlorophenoxy)phenyl)ethyl Ketone
A crucial intermediate in the preparation is 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone , synthesized from o-chloroacetophenone and para-chlorophenol under alkaline conditions with copper powder as a catalyst.
| Parameter | Conditions/Details |
|---|---|
| Starting materials | o-Chloroacetophenone (500 g), para-chlorophenol (1000 g) |
| Base | Sodium hydroxide (250 g) |
| Catalyst | Copper powder (40 g) |
| Solvent | Tetrahydrofuran (THF) or aqueous sodium hydroxide solution |
| Temperature | 125–130 °C |
| Reaction time | 10 hours |
| Atmosphere | Nitrogen protection |
| Work-up | Extraction with ethyl acetate and sherwood oil; no purification required |
This method offers a balance of good yield, operational simplicity, and cost-effectiveness compared to alternatives involving sodium hydride or potassium carbonate.
Conversion to 2-(2-(4-Chloro-phenyl)phenyl) Acetate
The intermediate ketone is reacted with sublimed sulfur and morpholine quinoline under reflux for 5 hours, followed by hydrolysis in a mixture of concentrated hydrochloric acid and glacial acetic acid (≥99.5% purity) for 18 hours. The reaction mixture is then concentrated under vacuum to 60% volume and poured into water to precipitate the product.
| Parameter | Conditions/Details |
|---|---|
| Reagents | Sublimed sulfur (250 g), morpholine quinoline (1000 g) |
| Reflux time | 5 hours |
| Hydrolysis solvents | Concentrated HCl (1800 mL), Glacial acetic acid (1800 mL) |
| Hydrolysis time | 18 hours |
| Isolation | Precipitation in water, filtration, washing |
Further purification involves dissolution in ethyl acetate, washing with sodium bicarbonate solution, drying, and acidification to pH ~3 to precipitate the pure acid, followed by recrystallization from a mixture of sherwood oil and toluene.
Final Conversion to Acetic Acid Derivative
The acetic acid functionality is introduced or revealed by hydrolysis of ester intermediates using lithium hydroxide or other bases, followed by acidification to isolate the free acid form. This step is often performed after the full assembly of the thiazole and phenyl substituents to ensure stability of the molecule during synthesis.
Comparative Analysis of Preparation Methods
| Step | Method A (Patent CN102746142A) | Method B (Literature, RSC Supporting Info) |
|---|---|---|
| Starting materials | o-Chloroacetophenone, para-chlorophenol | 2-Amino-4-(chloromethyl)thiazole hydrochloride |
| Key intermediate | 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone | Thiazole derivatives coupled with carboxylic acids |
| Sulfur introduction | Sublimed sulfur reflux with morpholine quinoline | Thiourea condensation or sublimed sulfur reflux |
| Coupling reagents | Copper powder catalysis | T3P, EDC·HCl, HOBt |
| Hydrolysis | Acidic hydrolysis with HCl and Glacial acetic acid | Lithium hydroxide-mediated ester hydrolysis |
| Purification | Extraction, recrystallization from sherwood oil/toluene | Column chromatography, recrystallization |
| Yield and purity | High purity (431 g isolated) | Variable yields (4–49% over multiple steps) |
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature | Time | Atmosphere | Notes |
|---|---|---|---|---|---|
| Phenol alkylation | o-Chloroacetophenone, para-chlorophenol, NaOH, Cu powder | 125–130 °C | 10 hours | Nitrogen | Produces 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone |
| Sulfur incorporation and condensation | Sublimed sulfur, morpholine quinoline | Reflux | 5 hours | Ambient | Forms thiazole ring intermediate |
| Hydrolysis | Concentrated HCl, Glacial acetic acid | Reflux | 18 hours | Ambient | Converts intermediate to acetic acid derivative |
| Purification | Extraction, acid-base washes, recrystallization | Room temperature | Variable | Ambient | Yields high purity product |
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, {2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of thiazole-acetic acid derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Structural Insights :
- Electron-Withdrawing Groups (e.g., -CF₃ in Activator-3): Enhance AMPK activation by mimicking AMP’s charge distribution, critical for binding to the γ-subunit of AMPK .
- Sulfur-Containing Substituents (e.g., -S-C₆H₄-Cl in the target compound): May improve membrane permeability but reduce metabolic stability compared to -NH-linked analogs .
Functional Comparison: AMPK Activation
Activator-3 is the most well-studied analog, demonstrating:
- Pan-AMPK Activation : Binds to the allosteric site of AMPK, inducing conformational changes similar to AMP .
- Therapeutic Efficacy : Reduces hepatic glucose production in diabetic models and promotes fatty acid oxidation in adipocytes .
Its sulfur-containing substituent may sterically hinder interactions with the AMPKγ subunit, but this hypothesis requires validation .
Biological Activity
{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound, with the chemical formula C17H13ClN2O2S2, has been studied for its interaction with various biological targets and its efficacy against different pathogens.
Chemical Structure
The structural formula of {2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid is represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. The following sections detail specific findings regarding its biological activities.
The antimicrobial activity of {2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid is attributed to its ability to inhibit bacterial growth by disrupting cellular processes. Studies have shown that thiazole derivatives can interfere with bacterial cell wall synthesis and protein synthesis pathways.
Efficacy Against Pathogens
Table 1 summarizes the antimicrobial efficacy of the compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 50 µg/mL | |
| Mycobacterium tuberculosis | 40 µg/mL | |
| Pseudomonas aeruginosa | 45 µg/mL |
Anti-inflammatory Activity
The compound has also demonstrated promising anti-inflammatory effects. It appears to modulate cytokine production, thereby reducing inflammation in various models.
Case Studies
In a controlled study, {2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid was tested on animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers such as IL-1β and TNF-α, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of the compound:
- Inhibition of Bacterial Growth : The compound showed comparable efficacy to standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that the compound exhibits low toxicity towards human cell lines, indicating a favorable safety profile for therapeutic applications.
- Structural Activity Relationship (SAR) : Modifications in the thiazole ring and substitution patterns significantly influence the biological activity, with certain configurations enhancing antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
